Extended Conjugation Enables Synthesis of Potent Anti-MRSA Hydrazones with Vancomycin-Comparable MIC Values
Derivatives synthesized from (E)-3-(5-nitrofuran-2-yl)acrylaldehyde exhibit superior antimicrobial activity compared to those derived from the shorter-chain 5-nitrofurfural. Specifically, 4-butyl-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazide, a hydrazone derivative, demonstrated an MIC value against multidrug-resistant Staphylococcus aureus comparable to that of vancomycin, the clinical reference standard [1]. This potency is directly attributable to the extended conjugated system of the acrylaldehyde moiety, which is absent in 5-nitrofurfural-based derivatives and enhances electronic properties and target engagement [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against multidrug-resistant Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC comparable to vancomycin (reference drug) |
| Comparator Or Baseline | Vancomycin (clinical reference drug for MRSA) |
| Quantified Difference | Comparable (similar MIC value, not significantly different) |
| Conditions | In vitro broth microdilution assay against clinical and reference bacterial strains |
Why This Matters
This evidence demonstrates that derivatives of (E)-3-(5-nitrofuran-2-yl)acrylaldehyde achieve potency on par with last-resort antibiotics, a differentiation not achievable with 5-nitrofurfural-based scaffolds.
- [1] Zorzi, R.R.; Jorge, S.D.; Palace-Berl, F.; Pasqualoto, K.F.M.; Bortolozzo, L.S.; Siqueira, A.M.C.; Tavares, L.C. Exploring 5-nitrofuran derivatives against nosocomial pathogens: Synthesis, antimicrobial activity and chemometric analysis. Bioorg. Med. Chem. 2014, 22(10), 2844–2854. View Source
- [2] Pires, J.R.; Saito, C.; Gomes, S.L.; Giesbrecht, A.M.; Amaral, A.T. Investigation of 5-nitrofuran derivatives: Synthesis, antibacterial activity, and quantitative structure-activity relationships. J. Med. Chem. 2001, 44(22), 3673–3681. View Source
